molecular formula C19H21NO5 B3026858 Caulophine CAS No. 1159989-19-1

Caulophine

Cat. No.: B3026858
CAS No.: 1159989-19-1
M. Wt: 343.4 g/mol
InChI Key: NDCDKMMCPZJBEB-UHFFFAOYSA-N
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Mechanism of Action

Caulophine has the ability to protect cardiomyocytes from oxidative and ischemic injury through an antioxidative mechanism . It increases the viability of H2O2- and adriamycin-injured cardiomyocytes, decreases CK, LDH, and MDA, increases SOD, and inhibits H2O2-induced cellular apoptosis .

Chemical Reactions Analysis

Caulophine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a Bronsted base, capable of accepting a proton from a donor . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Comparison with Similar Compounds

Caulophine is unique among fluorenone alkaloids due to its specific substitution pattern and biological activities. Similar compounds include other fluorenone alkaloids such as magnoflorine and taspine derivatives . While these compounds also exhibit significant biological activities, this compound’s specific anti-myocardial ischemia activity and its ability to modulate calcium homeostasis set it apart .

Similar Compounds

This compound’s unique chemical structure and biological activities make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-4,5-dihydroxy-1,6-dimethoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)15-16(17(10)21)14-11(18(15)22)5-6-12(24-3)19(14)23/h5-6,9,21,23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDKMMCPZJBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C2C(=C1O)C3=C(C2=O)C=CC(=C3O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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